![molecular formula C13H8O4 B1246283 3,9-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 174023-48-4](/img/structure/B1246283.png)
3,9-dihydroxy-6H-benzo[c]chromen-6-one
概要
説明
“3,9-dihydroxy-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C13H8O4 . It has an average mass of 228.200 Da and a monoisotopic mass of 228.042252 Da .
Synthesis Analysis
A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .
Molecular Structure Analysis
The systematic name for this compound is 3,9-Dihydroxy-6H-benzo[c]chromen-6-one . The SMILES string representation is O=C2Oc1cc(O)ccc1c3c2ccc(O)c3 .
Chemical Reactions Analysis
The de novo ring-forming key step in the synthesis of this compound is based on a highly regioselective intermolecular Diels–Alder cycloaddition .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 526.3±43.0 °C at 760 mmHg, and a flash point of 213.5±21.7 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .
科学的研究の応用
Phosphodiesterase II Inhibition
3,9-Dihydroxy-6H-benzo[c]chromen-6-one: derivatives have been evaluated for their potential as Phosphodiesterase II (PDE2) inhibitors . PDE2 inhibitors are significant because they play a role in cognitive functions and could be used in the treatment of neurodegenerative diseases. The derivatives of this compound have shown promising results in vitro, indicating potential therapeutic applications.
Neuroprotective Effects
The compound has been linked to neuroprotective effects , particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) . Its ability to delay neurodegeneration makes it a candidate for further research in cognitive enhancers and treatments for aging-related neurodegenerative conditions.
Antioxidant Properties
Due to its structure, 3,9-dihydroxy-6H-benzo[c]chromen-6-one exhibits antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Antitumor Activity
Research suggests that the compound may possess antitumor activities . Its potential to inhibit the growth of cancer cells could lead to new treatments for certain types of cancer, making it an important subject of oncological studies.
Synthesis of Functionalized Chromenes
A novel, metal-free approach for the synthesis of functionalized 6H-benzo[c]chromenes has been developed, starting from variously substituted salicylaldehydes . This synthetic route is significant for creating diverse molecular scaffolds that can be used in drug discovery and development.
Fluorescent Sensing for Iron (III)
3,9-Dihydroxy-6H-benzo[c]chromen-6-one: and its derivatives act as selective fluorescent sensors for Iron (III) ions under in vitro and ex vivo conditions . This application is particularly useful in biochemical assays and could be utilized in the development of diagnostic tools for iron-related disorders.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 3,9-dihydroxy-6H-benzo[c]chromen-6-one, also known as Urolithin A, is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides such as cAMP and cGMP, which are key secondary messengers in cells .
Mode of Action
3,9-dihydroxy-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP in the cells, thereby enhancing the signal transduction processes that these cyclic nucleotides are involved in .
Biochemical Pathways
The inhibition of PDE2 by 3,9-dihydroxy-6H-benzo[c]chromen-6-one affects various biochemical pathways. The increased levels of cAMP and cGMP can enhance the activity of protein kinases like PKA and PKG, which can phosphorylate a wide range of target proteins, leading to changes in cell function .
Pharmacokinetics
It is known that urolithins, the main bioavailable metabolites of ellagic acid (ea), are better absorbed than ea . They occur in the systemic circulation as glucuronide conjugates following phase II metabolism , which enhances their solubility and, therefore, their urinary excretion .
Result of Action
The molecular and cellular effects of 3,9-dihydroxy-6H-benzo[c]chromen-6-one’s action are diverse due to the wide range of proteins that can be phosphorylated by PKA and PKG. These effects can include changes in gene expression, cell growth and differentiation, and other cellular responses .
Action Environment
The action, efficacy, and stability of 3,9-dihydroxy-6H-benzo[c]chromen-6-one can be influenced by various environmental factors. For example, the presence of other compounds that can also inhibit PDE2 may enhance its effects. Additionally, factors that affect the absorption, distribution, metabolism, and excretion of the compound can also influence its action .
特性
IUPAC Name |
3,9-dihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGSXHQNUPZEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




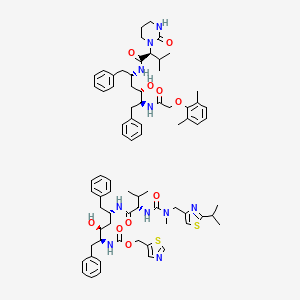

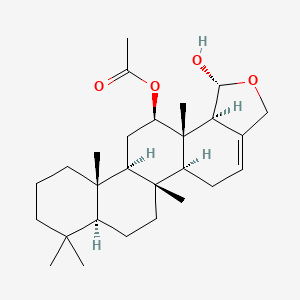
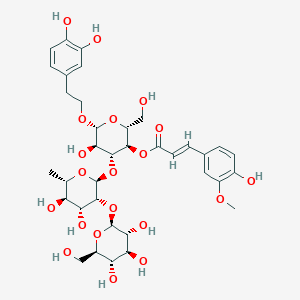

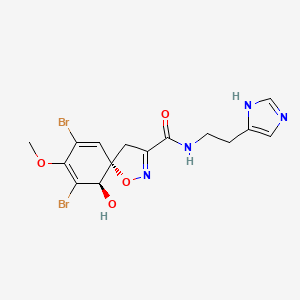
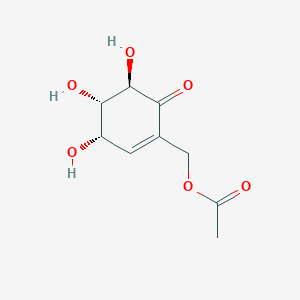
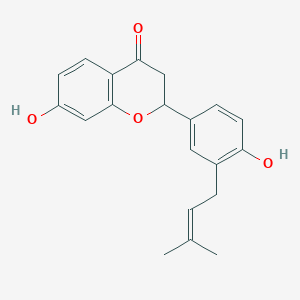



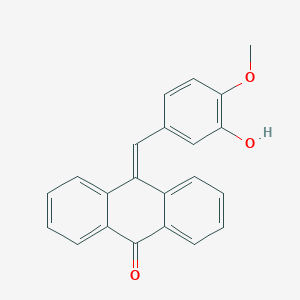
![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)